Resorcine blue

Descripción general

Descripción

Resorcine blue, also known as Fluorescent Resorcin Blue, is a dyestuff derived from resorcinol. It is a phenolic compound with the chemical formula C₆H₄(OH)₂. This compound is known for its vibrant blue color and is used in various applications, including as a dye in textiles and as a staining agent in biological research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Resorcine blue is synthesized through the bromination of resorcinol. The process involves the reaction of resorcinol with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of resorcinol.

Industrial Production Methods: In industrial settings, this compound is produced by the large-scale bromination of resorcinol. The process involves the use of industrial reactors where resorcinol and bromine are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Resorcine blue is characterized by its dark violet crystalline form and functions primarily as an acid-base indicator. It exhibits a color change from red to blue over a pH range of 4.4 to 6.4 when dissolved in ethanol solutions. Its solubility profile includes good solubility in organic solvents like ethanol and acetone, while it is less soluble in water.

Applications in Scientific Research

-

Biochemical Assays

- This compound is utilized in protein assays due to its staining capabilities, allowing for the visualization of proteins in gel electrophoresis and other biochemical experiments.

- A study highlighted its use in spectrophotometric determination of fluoride in groundwater through the formation of aluminum-resorcin blue complexes, demonstrating its potential in environmental monitoring .

-

Electrochemical Studies

- Research has shown that this compound can be used to investigate the electrochemical oxidation processes of resorcinol. Cyclic voltammetry experiments reveal insights into its oxidation mechanisms, which are crucial for understanding its reactivity and potential applications in sensors and electrochemical devices .

-

Drug Delivery Systems

- This compound's structural properties make it a candidate for drug delivery systems. Its interaction with various compounds can enhance the bioavailability of drugs when encapsulated within resorcinarenes or mesoporous materials like SBA-15 . This application is particularly relevant for anticancer therapies where controlled release is vital.

Case Study 1: Protein Staining

In a comparative study on protein visualization techniques, this compound was shown to provide clearer bands than traditional staining methods like Coomassie Brilliant Blue. This enhanced clarity allows for more accurate quantification of protein concentrations in various biological samples.

Case Study 2: Environmental Monitoring

A novel method utilizing this compound complexes was developed for the spectrophotometric determination of fluoride levels in drinking water. This method provided a simple yet sensitive approach, with detection limits significantly lower than conventional techniques, thus proving effective for environmental safety assessments .

Table 1: Comparison of this compound with Other Indicators

| Indicator | Color Change Range | Solubility | Application Area |

|---|---|---|---|

| This compound | Red (pH 4.4) to Blue (pH 6.4) | Ethanol, Acetone | Biochemical assays, Environmental monitoring |

| Phenolphthalein | Colorless (pH < 8.2) to Pink (pH > 10) | Water | Acid-base titrations |

| Bromothymol Blue | Yellow (pH < 6.0) to Blue (pH > 7.6) | Water | pH indicators |

Table 2: Applications of this compound

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Protein Assays | Staining for protein visualization | Enhanced clarity compared to alternatives |

| Electrochemical Studies | Mechanistic insights into oxidation | Important for sensor development |

| Environmental Monitoring | Fluoride detection in water | Sensitive detection method developed |

| Drug Delivery Systems | Encapsulation within mesoporous materials | Improved bioavailability observed |

Mecanismo De Acción

Resorcine blue exerts its effects through its ability to interact with various molecular targets. In biological systems, it binds to specific proteins and nucleic acids, allowing for the visualization of cellular structures. The compound’s fluorescent properties enable it to emit light when exposed to certain wavelengths, making it useful in imaging techniques.

Molecular Targets and Pathways:

Proteins: Binds to proteins, altering their conformation and function.

Nucleic Acids: Interacts with DNA and RNA, facilitating the study of genetic material.

Pathways: Involved in pathways related to cellular staining and imaging.

Comparación Con Compuestos Similares

Resorcine blue is unique compared to other similar compounds due to its specific fluorescent properties and its ability to bind to a wide range of biological molecules. Similar compounds include:

Resorcinol: The parent compound of this compound, used in various chemical and industrial applications.

Fluorescein: Another fluorescent dye used in biological staining and imaging.

Eosin: A dye used in histology for staining tissues.

Uniqueness: this compound stands out due to its high affinity for biological molecules and its strong fluorescent properties, making it highly effective in scientific research and industrial applications.

Actividad Biológica

Resorcine blue, a compound belonging to the resorcinol family, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its resorcinol backbone, which is known for its ability to interact with various biological targets. The compound exhibits properties such as amphiphilicity, enabling it to interact with both hydrophilic and hydrophobic environments. This characteristic is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell proliferation and survival. Notably, it has been shown to affect heat shock protein 90 (HSP90) and glucose-regulated protein 94 (Grp94), both of which are critical for cancer cell survival.

- HSP90 Inhibition : this compound has been identified as a potent inhibitor of HSP90, leading to the degradation of client proteins involved in oncogenic signaling pathways. This inhibition results in:

- Grp94 Selectivity : Recent studies have demonstrated that modifications to the resorcinol scaffold can enhance selectivity for Grp94. Compounds derived from this compound showed:

Biological Activity Data

The following table summarizes the biological activities and effects observed with this compound across various studies:

| Activity | Target/Cell Line | Effect | IC50/GI50 (µM) |

|---|---|---|---|

| HSP90 Inhibition | Various cancer cell lines | Induces apoptosis and cell cycle arrest | 1.4 (GI50) |

| Cytotoxicity | HT-29 (colon adenocarcinoma) | Selective cytotoxicity | ~100 (IC50) |

| Grp94 Inhibition | RPMI8226 (multiple myeloma) | Reduces LRP6 levels; activates apoptosis | 1.4 (GI50) |

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Case Study 1 : A study evaluating the effects of this compound on HT-29 colon cancer cells revealed that it interferes with mitochondrial function by affecting VDAC-1 channels, leading to apoptosis. The study reported an IC50 value of approximately 100 µM, indicating selective cytotoxicity against these cells .

- Case Study 2 : Another investigation focused on the potential use of this compound derivatives as anticancer agents highlighted their ability to inhibit key signaling pathways associated with tumor growth and metastasis. The derivatives exhibited significant antitumor activity in vitro, demonstrating promise for further development as therapeutic agents .

Propiedades

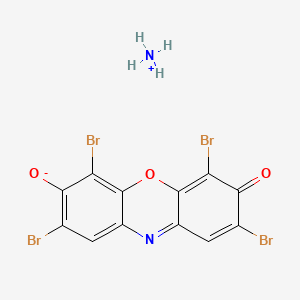

IUPAC Name |

azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPQQBZXXZWDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resorcine blue is a dark brown powder. Lustrous dark-violet crystalline scales. Soluble in alcohol, ether, acetone, phenol and glacial acetic acid. Used as an indicator in analytical chemistry. | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

87495-30-5, 1787-53-7 | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087495305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESORCINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2JW3B998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.